N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine
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Description
N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.11504700 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Materials Synthesis
Ceria Nanoparticles from Ce(III)-Benzoxazine Dimer Complexes : The study by Veranitisagul et al. (2011) demonstrates the novel synthesis of ceria (CeO2) nanoparticles through the thermal decomposition of Ce(III)-benzoxazine dimer complexes, highlighting the potential of benzoxazine-based ligands in materials chemistry. This approach suggests that related compounds, such as N-(2,3-dimethoxybenzylidene)-based derivatives, could play a role in the synthesis of metal oxide nanoparticles with specific applications in catalysis and materials science Veranitisagul et al., 2011.
Catalysis
Ruthenium(II) Complexes for C-N Bond Formation : Research by Donthireddy et al. (2020) on ruthenium(II) complexes incorporating heteroditopic N-heterocyclic carbene ligands showcases the efficiency of these complexes in C-N bond formation via hydrogen-borrowing methodology. This suggests that similar triazole-based compounds could be explored for their potential as ligands in catalytic systems, potentially enhancing the efficiency and selectivity of bond-forming reactions Donthireddy et al., 2020.
Organic Synthesis and Medicinal Chemistry
Antimicrobial Activities of Triazole Derivatives : The study by Bektaş et al. (2010) on the synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives provides insights into the potential of triazole-based compounds in medicinal chemistry. The demonstrated antimicrobial properties suggest that N-(2,3-dimethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine could also be investigated for its bioactivity, possibly leading to new therapeutic agents Bektaş et al., 2010.
Antioxidant Studies
Antioxidant Ability of Triazole Derivatives : Hussain's work on the synthesis and antioxidant evaluation of 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol underlines the importance of structural modifications in enhancing antioxidant properties. This indicates that derivatives of this compound could be promising candidates for antioxidant studies, potentially contributing to the development of new antioxidant compounds Hussain, 2016.
Properties
IUPAC Name |
(E)-1-(2,3-dimethoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-23-15-11-7-10-14(16(15)24-2)12-19-22-17(20-21-18(22)25-3)13-8-5-4-6-9-13/h4-12H,1-3H3/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGNZSHYQVXZRH-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=NN=C2SC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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